molecular formula C17H14O7 B190346 Rhamnazin CAS No. 552-54-5

Rhamnazin

Cat. No. B190346
CAS RN: 552-54-5
M. Wt: 330.29 g/mol
InChI Key: MYMGKIQXYXSRIJ-UHFFFAOYSA-N
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Description

Rhamnazin is an O-methylated flavonol, a type of chemical compound . It can be found in Rhamnus petiolaris, a buckthorn plant endemic to Sri Lanka . It has gained wider acceptance among bio-actives for healthcare benefits due to its antioxidant, antibacterial, antiangiogenic, and anti-tumor properties .


Synthesis Analysis

Rhamnazin is synthesized through the activity of the enzyme 3-methylquercetin 7-O-methyltransferase . This transferase enzyme uses S-adenosyl methionine and isorhamnetin to produce S-adenosylhomocysteine and rhamnazin .


Molecular Structure Analysis

Rhamnazin’s molecular structure consists of a 3,4’,5-trihydroxy-3’,7-dimethoxyflavone . The presence of 3OH on the C-ring may contribute to both its anti-inflammatory and enzymatic inhibition of sPLA2 .


Chemical Reactions Analysis

Rhamnazin has been shown to inhibit the proliferation of HUVEC cells in a dose-dependent manner . It also inhibited the migration and luminal formation of HUVEC cells .


Physical And Chemical Properties Analysis

Rhamnazin’s chemical formula is C17H14O7 . Its molar mass is 330.292 g·mol−1 .

Scientific Research Applications

  • Anticancer Activity : Rhamnazin has shown potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), making it a candidate for antiangiogenic and anticancer therapy (Yu et al., 2015).

  • Treatment of Pulmonary Disorders : It is reported to act as an Nrf2 activator, demonstrating effectiveness against pulmonary disorders by inhibiting inflammation and promoting autophagy (Wu et al., 2022).

  • Ophthalmological Applications : Rhamnazin has been found to reduce corneal neovascularization and inflammation in rat models, suggesting its potential in treating eye diseases (Yu et al., 2018).

  • Anti-Inflammatory and Antioxidative Effects : It demonstrates significant anti-inflammatory and antioxidative activities in various models, including alleviating symptoms of acute lung injury in rats (Wu et al., 2017).

  • Leukemia Treatment : Rhamnazin has been studied for its effects on leukemia cells, showing antiproliferative and apoptogenic activities (Philchenkov & Zavelevych, 2015).

  • Antimicrobial Activity : It exhibits antimicrobial activities against various bacteria, showing potential as a natural antibacterial agent (Martini et al., 2004).

  • Inhibition of Hepatitis C Virus : Rhamnazin has demonstrated inhibitory activity against the hepatitis C virus protease, suggesting its potential as an antiviral agent (Hawas et al., 2018).

  • Antidepressant Properties : Its presence in certain plants has been linked to antidepressant activity, attributed to its antioxidant properties (Shashikumara et al., 2022).

Future Directions

Rhamnazin has shown potential for healthcare benefits due to its antioxidant, antibacterial, antiangiogenic, and anti-tumor properties . Its anti-infective and anti-proliferative properties have not been much explored yet, which have attracted the attention of researchers . Therefore, it can be a candidate as a natural compound for the development of new anti-inflammatory drugs .

properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMGKIQXYXSRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203695
Record name Rhamnazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhamnazin

CAS RN

552-54-5
Record name Rhamnazin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhamnazin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhamnazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHAMNACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276CK9GP9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
K Patel, V Kumar, M Rahman, A Verma… - Current Traditional …, 2018 - ingentaconnect.com
… Rhamnazin is a quercetin flavonoid derivative, differingonly by comprising two methyl … of rhamnazin against infective agents. Moreover, antiproliferative activity of rhamnazin has also …
Number of citations: 23 www.ingentaconnect.com
Y Yu, W Cai, C Pei, Y Shao - Biochemical and biophysical research …, 2015 - Elsevier
… significantly decreased by rhamnazin in a dose-dependent manner, while rhamnazin had little … (B) Rhamnazin administration did not result in LDH release, indicating rhamnazin brought …
Number of citations: 44 www.sciencedirect.com
AA Philchenkov, MP Zavelevych - The Ukrainian Biochemical …, 2015 - irbis-nbuv.gov.ua
… of rhamnazin in vitro are inferior to that of quercetin. The apoptogenic activity of rhamnazin is … The additive apoptogenic effect of rhamnazin and suboptimal doses of etoposide, a Dna …
Number of citations: 11 www.irbis-nbuv.gov.ua
Y Yu, XZ Zhou, L Ye, Q Yuan, S Freeberg, C Shi… - RSC …, 2018 - pubs.rsc.org
… rhamnazin inhibits corneal neovascularization in the rat alkali burn model, and alleviates the inflammatory response of the cornea. Rhamnazin … 20 μM rhamnazin eye drops were …
Number of citations: 10 pubs.rsc.org
YJ Kim - Journal of Nutrition and Health, 2016 - synapse.koreamed.org
… rhamnazin were not thoroughly elucidated in murine macrophage RAW264.7 cells. In the present study, evidence was gathered that rhamnazin … protective property of rhamnazin on cell …
Number of citations: 6 synapse.koreamed.org
KV Rao, TR Seshadri - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
RHAMNAZIN (I) occurs in Persian berries with rhamnetin and quercetin (Perkin and Geldard, J., 1895, 67, 500). Its constitution as the 7: 3'-dimethyl ether of quercetin was established by …
Number of citations: 3 pubs.rsc.org
GR Wu, XP Dai, XR Li, HP Jiang - African Journal of Traditional …, 2017 - ajol.info
… rhamnazin were tested for protection against the acute lung injury. We investigated whether rhamnazin … We also studied the probable molecular mechanism of action of rhamnazin. …
Number of citations: 23 www.ajol.info
Š Ramešová, I Degano, R Sokolová - Electrochimica Acta, 2014 - Elsevier
Two pathways of the oxidation mechanism of rhamnazin under ambient conditions are proposed. The redox potential of rhamnazin strongly depends on the presence of dissociation …
Number of citations: 13 www.sciencedirect.com
W Wang, Y Liu, F Che, H Li, J Liu, N Wu… - Journal of …, 2021 - Wiley Online Library
The flavonoids from Euonymus alatus exhibit many biological activities including significant antioxidant, anti‐inflammatory, anti‐cancer. In this work, a high‐speed countercurrent …
K Kobayashi-Nakamura, M Kudo, K Naito - Journal of Dermatological …, 2022 - Elsevier
… In this study, we show that rhamnazin inhibits melanosome transport but not melanogenesis. Mechanistically, we show for the first time that rhamnazin specifically targets MLPH protein …
Number of citations: 1 www.sciencedirect.com

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